

Application Notes and Protocols for IM156 in Cell Culture

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Compound of Interest

Compound Name: *Lixumistat hydrochloride*

Cat. No.: *B12421133*

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Introduction

IM156 (also known as Lixumistat or HL156A) is a potent and selective biguanide inhibitor of mitochondrial protein complex I (PC1) of the electron transport chain.^{[1][2][3]} This inhibition of oxidative phosphorylation (OXPHOS) leads to cellular energy stress, activating AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.^{[1][4][5]} Subsequent downstream effects include the inhibition of the mTOR signaling pathway, which plays a crucial role in cell growth and proliferation.^{[1][6]} Preclinical studies have demonstrated the anti-cancer and anti-fibrotic activity of IM156 in a variety of in vitro and in vivo models, including those for pancreatic, glioblastoma, gastric, lymphoma, and lung cancers, as well as pulmonary fibrosis.^{[1][7][8]}

These application notes provide a summary of established concentrations and incubation times for IM156 in various cell lines and detailed protocols for key experimental assays.

Data Presentation

The following tables summarize the effective concentrations and incubation times of IM156 used in different cell culture applications.

Table 1: IM156 Concentration and Incubation Time in Various Cell Lines

Cell Line	Cell Type	Application	Concentration	Incubation Time	Outcome
WI-38	Human Pulmonary Fibroblast	Inhibition of TGF- β induced Oxygen Consumption Rate (OCR)	15 μ M (pre-incubation)	2 hours	Inhibition of TGF- β induced increase in OCR
WI-38	Human Pulmonary Fibroblast	Inhibition of TGF- β induced Myofibroblast Differentiation	Concentration-dependent	24 hours (Collagen Deposition)48 hours (α -SMA Expression)	IC50 of 14.7 μ M for OCR inhibition
E μ -Myc+	Mouse Lymphoma	Cell Viability	EC50: 12 μ M	48 hours	50% reduction in cell viability
FaDu	Human Oral Squamous Carcinoma	Cell Growth Inhibition	40 μ M	24 hours	45% inhibition of cell growth
YD-10B	Human Oral Squamous Carcinoma	Cell Growth Inhibition	10-50 μ M	24 hours	Concentration-dependent inhibition
FaDu, YD-10B	Human Oral Squamous Carcinoma	Colony Formation Assay	Not specified	14 days	Dose-dependent reduction in colony formation
hTERT-immortalized	Human Renal Cyst Cells	Cell Viability	5 μ M	24 hours	~25% reduction in cell viability
A549	Human Lung Carcinoma	Cell Viability	Up to 50 μ M	Not specified	No effect on cell viability

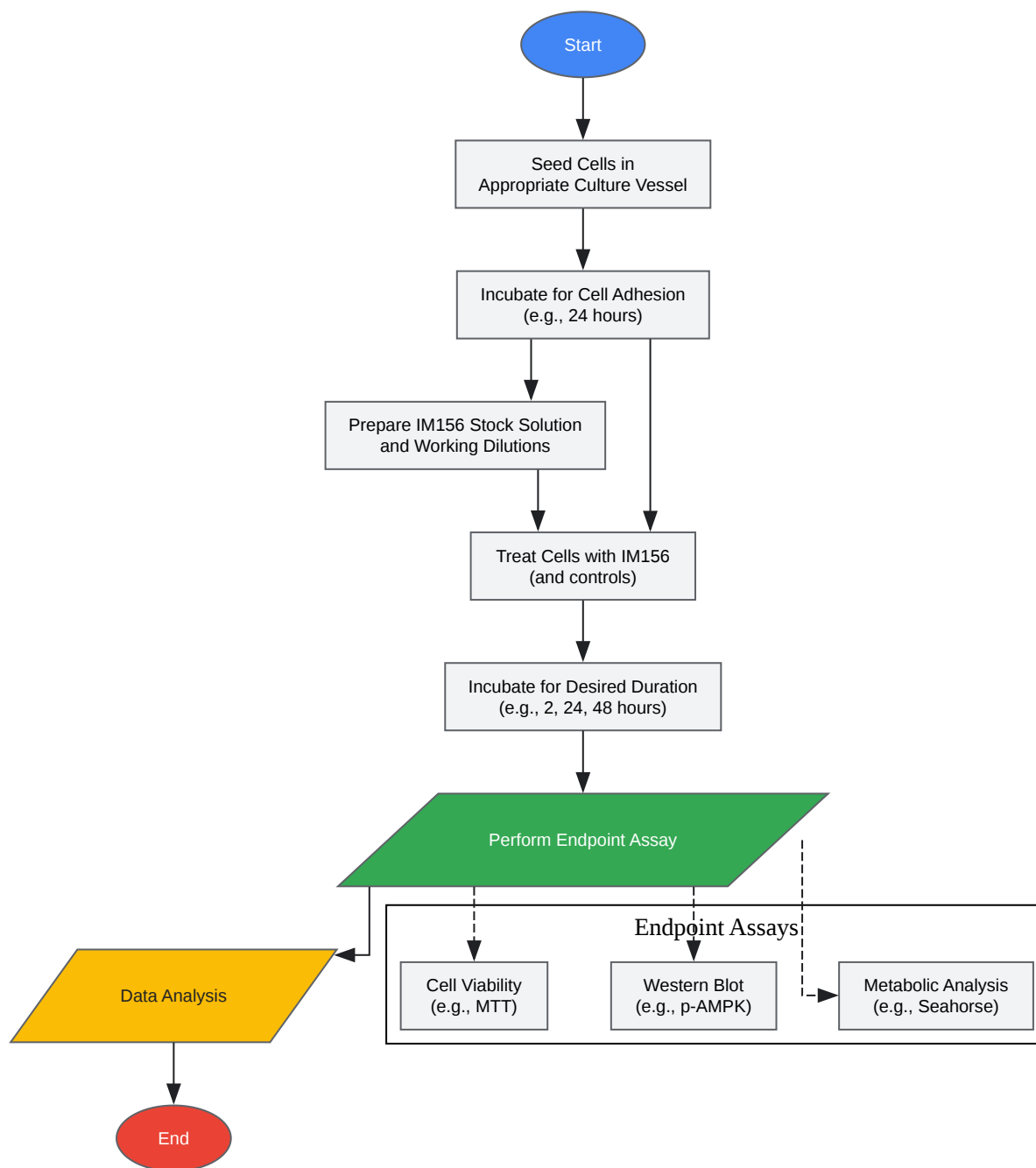
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Mandatory Visualizations

Signaling Pathway of IM156

Caption: IM156 inhibits mitochondrial Protein Complex I, leading to AMPK activation and subsequent mTORC1 inhibition.

General Experimental Workflow for IM156 Treatment



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